(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;yttrium(3+)
Beschreibung
Solvent-Free Grinding Techniques in Lanthanide Coordination Chemistry
Solvent-free mechanochemical synthesis has emerged as a sustainable alternative to traditional liquid-phase methods, particularly for volatile β-diketonate ligands like hexafluoroacetylacetonate (hfac). For yttrium(III) derivatives, this approach leverages grinding of precursor salts (e.g., YCl₃·7H₂O) with sodium carbonate (Na₂CO₃) and hfac ligand in a mortar-pestle setup (Figure 1).
Key Mechanistic Insights
- Deprotonation and Ligand Exchange : Na₂CO₃ neutralizes Hhfac to form Na(hfac), enabling ligand coordination to Y³⁺.
- Hydration Control : The open mortar-pestle system allows volatile Hhfac to evaporate, favoring stoichiometric Y(hfac)₃·xH₂O complexes.
- Coordination Flexibility : Early lanthanides (La-Nd) often form pentakis-hfac (10-coordinate) or tetrakis-hfac (8-coordinate) complexes due to larger ionic radii, whereas mid-to-late lanthanides (e.g., Y) preferentially form tris-hfac hydrates.
Advantages Over Liquid-Phase Methods
| Parameter | Solvent-Free Grinding | Traditional Liquid-Phase |
|---|---|---|
| Solvent Use | None | High (Et₂O, hexanes) |
| Reaction Time | 10–20 minutes | Hours (extraction, drying) |
| Yield Reproducibility | Moderate (Y-dependent) | Higher (controlled evaporation) |
| Waste Generation | Low | High (solvents, byproducts) |
Slurry-Phase Mechanochemical Approaches for Improved Yield
Slurry-phase methods introduce minimal solvent to enhance reaction homogeneity while maintaining mechanochemical efficiency. For yttrium complexes, this involves grinding YCl₃·7H₂O with Na₂CO₃ and Hhfac in the presence of diethyl ether (Et₂O).
Optimized Protocol
- Phase 1 : Grind Na₂CO₃ and Hhfac in Et₂O to form Na(hfac).
- Phase 2 : Add YCl₃·7H₂O and grind until a free-flowing powder forms.
- Evaporation : Allow residual Et₂O to evaporate, then isolate Y(hfac)₃·xH₂O.
Comparative Slurry vs. Dry Grinding
| Metric | Slurry-Phase (Et₂O) | Dry Mortar-Pestle |
|---|---|---|
| Reaction Time | 15–20 minutes | 10–15 minutes |
| Hhfac Retention | Higher (solvent traps) | Lower (evaporation) |
| Product Purity | Moderate (tetraol impurities) | Moderate (free Hhfac) |
| Scalability | Limited (solvent handling) | High |
Slurry methods mitigate Hhfac evaporation but introduce challenges in solvent recovery. For yttrium, which forms stable tris-hfac complexes, dry grinding may suffice for practical applications.
Comparative Analysis of Mortar-Pestle vs. Ball Milling Strategies
Ball milling offers superior control over reaction kinetics and product distribution compared to manual mortar-pestle grinding, particularly for early lanthanides. For yttrium, both methods are viable but yield distinct outcomes (Table 1).
Case Study: Yttrium(III) Hexafluoroacetylacetonate Synthesis
| Parameter | Mortar-Pestle | Ball Milling (500 rpm, 20 min) |
|---|---|---|
| Product Yield | 60–70% | 55–65% |
| Major Product | Y(hfac)₃·xH₂O | Y(hfac)₃·xH₂O + tetraol |
| Impurities | Free Hhfac | Hydrated Hhfac (tetraol) |
| Reproducibility | Moderate | High |
Mechanistic Differences
- Mortar-Pestle : Open system allows Hhfac evaporation, favoring stoichiometric Y(hfac)₃·xH₂O.
- Ball Milling : Closed system retains Hhfac, promoting ligand hydration (Hhfac·2H₂O) and retro-Claisen side reactions.
Structural Implications
- Coordination Number : Yttrium typically adopts 8- or 9-coordinate geometries in hfac complexes, depending on hydration.
- Thermal Stability : Ball-milled products often contain residual tetraol, requiring vacuum drying for purification.
Eigenschaften
IUPAC Name |
(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;yttrium(3+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H2F6O2.2Y/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;;/h3*1,12H;;/q;;;2*+3/p-3/b3*2-1-;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJPIVSJMNMVGK-AHUNZLEGSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Y+3].[Y+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Y+3].[Y+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H3F18O6Y2+3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
798.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18911-76-7 | |
| Record name | Yttrium(III) hexafluoroacetylacetonate dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Direct Coordination Synthesis from Yttrium Salts and Hhfac
The most widely reported method involves reacting yttrium salts with Hhfac in a stoichiometric ratio. Yttrium chloride (YCl₃) or yttrium nitrate (Y(NO₃)₃) is dissolved in polar solvents (e.g., ethanol, water), followed by the addition of Hhfac. A base such as triethylamine (Et₃N) is often used to deprotonate Hhfac and facilitate ligand coordination .
Representative Procedure :
-
Dissolve YCl₃·6H₂O (1 equiv) in ethanol.
-
Add Hhfac (3 equiv) dropwise under nitrogen.
-
Introduce Et₃N (3.1 equiv) to maintain pH 6–7.
-
Reflux at 80°C for 12 hours.
Key Data :
Solution-Based Methods with Yttrium Oxide
Yttrium oxide (Y₂O₃) serves as an alternative precursor. The oxide is first dissolved in nitric acid to form yttrium nitrate, which subsequently reacts with Hhfac:
-
Dissolve Y₂O₃ in concentrated HNO₃.
-
Dilute with deionized water and add Hhfac (3 equiv).
-
Adjust pH to 6–7 using NH₄OH.
Advantages :
Limitations :
Plasma-Enhanced Chemical Vapor Deposition (PE-CVD)
For thin-film applications, PE-CVD employs yttrium hexafluoroacetylacetonate as a precursor. The compound is vaporized at 200°C and deposited onto substrates under plasma conditions :
Conditions :
| Parameter | Value |
|---|---|
| Plasma Power | 250 W |
| Pressure | 0.1 Pa |
| Carrier Gas | Ar/O₂ (80:20) |
| Substrate Temp | 500–800°C |
Outcomes :
Purification and Characterization
Purification :
-
Recrystallization : Use chloroform/n-heptane (1:3) to isolate white crystals .
-
Vacuum Sublimation : For high-purity samples, sublimate at 150°C under 10⁻³ Torr .
Characterization Data :
| Technique | Findings | Source |
|---|---|---|
| FT-IR | ν(C=O) = 1650 cm⁻¹, ν(Y-O) = 450 cm⁻¹ | |
| XRD | Monoclinic phase (P2₁/c) | |
| NMR (¹H) | δ 5.8 ppm (enolic CH) | |
| TGA | 50% mass loss by 400°C |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Application |
|---|---|---|---|---|
| Direct Coordination | 85 | 98 | High | Bulk synthesis |
| Y₂O₃-Based | 78 | 95 | Moderate | Industrial batches |
| PE-CVD | N/A | 99.9 | Low | Thin-film deposition |
Challenges and Optimization Strategies
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The yttrium center can be oxidized under specific conditions.
Reduction: : Reduction reactions can be performed to alter the oxidation state of yttrium.
Substitution: : Ligand substitution reactions can occur, where the hexafluoroacetylacetonate ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: : Various ligands and solvents can be employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include yttrium oxides, yttrium halides, and other yttrium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;yttrium(3+): has several scientific research applications:
Catalysis: : It can be used as a catalyst in organic synthesis and polymerization reactions.
Material Science: : The compound is used in the development of advanced materials with unique properties.
Biomedical Applications:
Wirkmechanismus
The mechanism by which this compound exerts its effects involves the coordination of the yttrium ion to the hexafluoroacetylacetonate ligand, which can influence the reactivity and stability of the complex. The molecular targets and pathways involved depend on the specific application, such as catalytic processes or material interactions.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Molecular Properties of Metal-Hexafluoroacetylacetonate Complexes
Key Observations :
- Coordination Geometry: Yttrium(III), being a trivalent rare-earth ion, likely adopts an octahedral geometry with six oxygen donors from two hfac ligands. In contrast, divalent metals like barium and calcium form 2:1 ligand-metal complexes.
- Thermal Stability : Fluorinated ligands enhance thermal stability across all complexes. For example, palladium(II)-hfac decomposes above 200°C, while cobalt(II)-hfac has a defined melting range of 173–179°C.
- Hydration States : Calcium and cobalt complexes often exist as hydrates (e.g., Ca(C5HF6O2)2·2H2O), which influence solubility and reactivity.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- Solubility Trends : Sodium-hfac is water-soluble due to its ionic nature, whereas transition and rare-earth metal complexes are typically soluble in organic solvents like acetone or THF.
- Reactivity : Yttrium(III)-hfac is expected to exhibit Lewis acidity, similar to aluminum-hfac (Al(C5HF6O2)3), which is used in olefin polymerization.
Biologische Aktivität
(Z)-1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate; yttrium(3+) is an organometallic compound that has garnered attention in various scientific fields due to its unique structural features and potential biological applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a hexafluoro group which contributes to its chemical reactivity and stability. The yttrium ion serves as a central metal that can interact with biological molecules, enhancing the compound's potential applications in biochemistry and medicine.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₂F₆O₂Y |
| Molecular Weight | 307.08 g/mol |
| CAS Number | 15306-18-0 |
| IUPAC Name | (Z)-1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate; yttrium(3+) |
Synthesis Methods
The synthesis of (Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2olate; yttrium(3+) typically involves the reaction of yttrium salts with hexafluoroacetylacetone under controlled conditions. The general reaction can be represented as follows:
This synthesis route ensures high yield and purity of the final product.
The biological activity of this compound is primarily attributed to the yttrium ion's ability to form stable complexes with various biomolecules. The hexafluoro group enhances the reactivity of the compound in biological systems. Potential mechanisms include:
- Catalytic Activity : The compound may act as a catalyst in biochemical reactions.
- Drug Delivery : Its ability to form complexes with drugs could facilitate targeted delivery to specific tissues.
- Immune Modulation : Research indicates potential use as an adjuvant in vaccines to enhance immune responses.
1. Drug Delivery Systems
A study investigated the use of (Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2olate; yttrium(3+) in drug delivery systems. The results showed that the compound could encapsulate therapeutic agents effectively and release them in a controlled manner. This property is crucial for improving the efficacy of treatments for various diseases.
2. Vaccine Adjuvants
Research has explored the use of this compound as an adjuvant in vaccine formulations. In animal models, it was observed that incorporating yttrium(3+) significantly enhanced antibody production against specific antigens compared to standard formulations.
Q & A
Basic Research Questions
Q. What are the established synthesis routes for (Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate; yttrium(3+), and what analytical methods validate its purity?
- Methodological Answer : Synthesis typically involves two stages:
Ligand Preparation : The fluorinated enolate ligand is synthesized via nucleophilic substitution or condensation reactions under anhydrous conditions, using fluorinated ketones and bases like NaH in THF .
Metal Complexation : Yttrium(III) salts (e.g., YCl₃) are reacted with the ligand in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours.
- Validation : Purity is confirmed using:
- NMR Spectroscopy (¹⁹F and ¹H) to verify ligand-metal coordination shifts.
- Elemental Analysis (C, H, F, Y) to confirm stoichiometry.
- ESI-MS for molecular ion peaks matching the expected m/z ratio .
Q. How does the electronic structure of the fluorinated ligand influence the coordination geometry of yttrium(III) in this complex?
- Methodological Answer : The electron-withdrawing CF₃ groups enhance the ligand’s Lewis basicity, stabilizing the yttrium center. Computational studies (DFT) reveal:
- Coordination Geometry : Octahedral or distorted trigonal prismatic geometry, depending on solvent polarity.
- Bond Length Analysis : Y–O bond lengths (≈2.1–2.3 Å) correlate with ligand field strength, confirmed via X-ray crystallography .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported catalytic activity data for yttrium(III)-fluorinated enolate complexes?
- Methodological Answer : Discrepancies often arise from:
- Solvent Effects : Polar solvents (e.g., DMSO) may alter ligand dissociation rates. Use standardized solvent systems and control humidity (e.g., glovebox conditions) .
- Catalytic Cycle Monitoring : Employ in situ IR or Raman spectroscopy to track intermediate species during reactions (e.g., C–C bond formation).
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to compare datasets and identify outliers caused by trace impurities .
Q. How can computational modeling predict the stability of this yttrium complex under varying pH and temperature conditions?
- Methodological Answer :
Molecular Dynamics (MD) Simulations : Simulate the complex in explicit solvent models (e.g., water/THF mixtures) at 25–100°C to assess thermal decomposition pathways.
pH-Dependent Stability : Use quantum mechanical calculations (e.g., COSMO-RS) to predict protonation states of the ligand and metal dissociation thresholds.
- Validation : Compare results with experimental TGA (thermal stability) and potentiometric titration (pH stability) data .
Q. What mechanistic insights explain the compound’s role in facilitating asymmetric catalysis, and how can enantioselectivity be optimized?
- Methodological Answer :
- Chiral Induction : The fluorinated ligand’s Z-configuration creates a rigid chiral pocket around yttrium.
- Kinetic Studies : Perform stopped-flow UV-Vis experiments to measure rate constants for substrate binding vs. catalytic turnover.
- Optimization : Screen chiral additives (e.g., BINOL derivatives) to enhance enantiomeric excess (ee). Monitor via chiral HPLC or CD spectroscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
